molecular formula C16H10BrNO B6337648 (3-Bromophenyl)(quinolin-3-yl)methanone CAS No. 1178950-08-7

(3-Bromophenyl)(quinolin-3-yl)methanone

Cat. No.: B6337648
CAS No.: 1178950-08-7
M. Wt: 312.16 g/mol
InChI Key: LSSMKMASGUKFHH-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(quinolin-3-yl)methanone is an organic compound that features a bromophenyl group and a quinoline moiety connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(quinolin-3-yl)methanone typically involves the reaction of 3-bromoacetophenone with quinoline-3-carbaldehyde. This reaction can be catalyzed by various agents, including palladium catalysts, under specific conditions to yield the desired product . Another method involves the use of Selectfluor to mediate the C(sp3)–H bond activation of acetophenones and aza-Michael addition of anthranil, resulting in annulated 3-acylquinolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Bromophenyl)(quinolin-3-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Acylquinolines: These compounds share a similar quinoline moiety and have been studied for their biological activities.

    Bromophenyl Derivatives: Compounds with a bromophenyl group exhibit similar reactivity and can undergo similar chemical transformations.

Uniqueness

(3-Bromophenyl)(quinolin-3-yl)methanone is unique due to its specific combination of a bromophenyl group and a quinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-bromophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSMKMASGUKFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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